molecular formula C16H26O3 B15286981 Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Cat. No.: B15286981
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juvenile hormone III is a sesquiterpenoid hormone predominantly found in insects. It plays a crucial role in regulating various physiological processes, including growth, development, metamorphosis, and reproduction. This hormone is synthesized in the corpora allata, a pair of endocrine glands located near the insect brain. Juvenile hormone III is essential for maintaining the larval state and preventing premature metamorphosis, ensuring proper development and maturation of insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through several methods. One common approach involves the preparation of methyl (2E,6E)-farnesoate from trans-geranylacetone. This compound is then regioselectively epoxidized to produce juvenile hormone III . Another method involves the derivatization of analytes with fluorescent tags, followed by analysis using high-performance liquid chromatography coupled with a fluorescent detector .

Industrial Production Methods: Industrial production of juvenile hormone III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Juvenile hormone III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the hormone’s structure and function.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Juvenile hormone III has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Juvenile hormone III exerts its effects by binding to specific receptors, such as Methoprene-tolerant (Met) and its partner Taiman. This hormone-receptor complex then interacts with target genes, regulating their expression and influencing various physiological processes. The hormone plays a crucial role in maintaining the juvenile state, preventing premature metamorphosis, and promoting reproductive development in adult insects .

Comparison with Similar Compounds

Juvenile hormone III is one of several juvenile hormones found in insects. Other similar compounds include:

  • Juvenile Hormone 0 (JH0)
  • Juvenile Hormone I (JH I)
  • Juvenile Hormone II (JH II)
  • 4-Methyl Juvenile Hormone I (4-Methyl JH I)
  • Juvenile Hormone III Bisepoxide (JHB3)
  • Juvenile Hormone III Skipped Bisepoxide (JHSB3)

Uniqueness: Juvenile hormone III is unique in its widespread presence and predominant role in most insect species. It is the primary hormone responsible for regulating key developmental and reproductive processes, making it a critical target for research and applications in pest control .

Properties

IUPAC Name

methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860288
Record name Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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